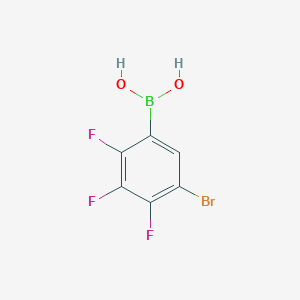

5-Bromo-2,3,4-trifluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2,3,4-trifluorophenylboronic acid is a chemical compound with the CAS Number: 2377611-88-4 . It has a molecular weight of 254.8 .

Synthesis Analysis

The synthesis of similar compounds like 3,4,5-Trifluorophenylboronic acid involves a reaction that is continued at room temperature for 8 hours . After the reaction is over, the reaction solution is slowly poured into dilute hydrochloric acid, and after the addition is complete, stir for 0.5-1.5h, separate the liquids, and then extract the aqueous phase twice, combine the organic phases, dry with anhydrous sodium sulfate, spin dry, and recrystallization of ethyl chloride gives the product .Molecular Structure Analysis

The Inchi Code of this compound is 1S/C6H3BBrF3O2/c8-3-1-2 (7 (12)13)4 (9)6 (11)5 (3)10/h1,12-13H .Chemical Reactions Analysis

Boron reagents like this compound are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

This compound is a solid .Scientific Research Applications

Versatile Synthesis Applications

Synthesis of Pyridine and Furanone Derivatives

- Utilized in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through a versatile synthetic route involving Suzuki reactions. This pathway highlights its importance in creating intermediates for further chemical transformations (Sutherland & Gallagher, 2003).

Application in Suzuki-Miyaura Cross-Coupling Reactions

- Demonstrates its efficacy in Suzuki-Miyaura cross-coupling reactions, contributing to the development of novel thiophene derivatives with potential pharmacological applications. The study also explores the electronic effects of different substituents on arylboronic acids, showcasing the compound's versatility in synthesizing compounds with varied biological activities (Ikram et al., 2015).

Photophysical and Biological Applications

Photophysical Studies

- In the realm of photophysical studies, 5-Bromo-4′,5′-bis(dimethylamino)fluorescein, synthesized using a related bromo-substituted compound, has shown unique pH-dependent fluorescence. This quality makes it a candidate for cross-coupling reactions to produce derivatives with unique emission properties, indicating the broader utility of bromo-substituted phenylboronic acids in the development of fluorescent probes and sensors (Hwang et al., 2018).

Biological Activity Insights

- Studies involving the synthesis of pyridine-based derivatives through Suzuki cross-coupling reactions have not only explored the chemical reactivity of similar compounds but also investigated their biological activities, such as anti-thrombolytic and biofilm inhibition properties. This underscores the potential of bromo-substituted phenylboronic acids in medicinal chemistry, particularly in identifying compounds with therapeutic relevance (Ahmad et al., 2017).

Material Science and Catalytic Activities

Catalytic Activity and Material Development

- The preparation of cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, facilitated by bromo-substituted phenylboronic acids, showcases their utility in synthesizing materials with interesting catalytic activities and photophysical properties. Such materials are valuable for their potential applications in catalysis and as fluorescent probes (Kozlov et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the 5-Bromo-2,3,4-trifluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids are generally known to be relatively stable, readily prepared, and environmentally benign , which could suggest good bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a key step in many organic synthesis reactions, leading to the creation of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be relatively stable in air and insensitive to moisture, allowing for long-term storage . It may generate toxic gases when in contact with strong oxidizing agents or at high temperatures . Therefore, it should be handled in a well-ventilated area, away from fire sources and oxidizing agents .

Properties

IUPAC Name |

(5-bromo-2,3,4-trifluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTDZHGWKPWRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)F)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)

![5-Bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2610840.png)

![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)

![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)